Mudanpioside H

Description

Contextualization as a Glycosidic Monoterpenoid

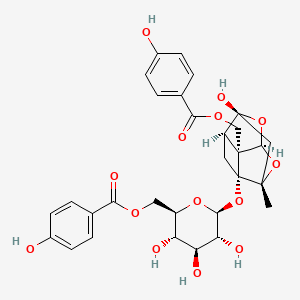

Mudanpioside H is classified as a glycosidic monoterpenoid. This classification indicates that its chemical structure is composed of two main parts: a monoterpene unit (the aglycone) and a sugar moiety (the glycone), linked by a glycosidic bond. Monoterpenoids are a class of terpenes that consist of two isoprene units and are known for their diverse biological activities. The attachment of a sugar molecule often enhances the solubility and stability of the aglycone, and can modulate its biological activity.

Significance in Pharmacognosy and Natural Product Chemistry

The study of Mudanpioside H is significant within the fields of pharmacognosy and natural product chemistry. Pharmacognosy, the study of medicinal drugs derived from plants or other natural sources, benefits from the identification of novel compounds like Mudanpioside H as it expands the knowledge of the chemical constituents of medicinal plants. In natural product chemistry, the elucidation of its complex structure and the investigation of its chemical properties contribute to a deeper understanding of the chemical diversity found in nature. The presence of Mudan-pioside H and other related monoterpenoid glycosides in Paeonia species underscores the chemotaxonomic importance of this class of compounds for the genus. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDRIPCQQSUIDZ-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemistry and Occurrence

Botanical Sources and Distribution within Paeonia Species

Co-occurrence with Related Monoterpenoid Glycosides

Mudanpioside H does not occur in isolation but is found alongside a spectrum of related monoterpenoid glycosides within the Paeonia suffruticosa root bark nih.govscispace.comnih.govkoreascience.krcir-safety.orgmdpi.comtmrjournals.comresearchgate.netmdpi.com. These co-occurring compounds often share structural similarities, differing in their glycosidic linkages or the presence of acyl groups. Common monoterpenoid glycosides found alongside Mudanpioside H include paeoniflorin (B1679553), oxypaeoniflorin, benzoylpaeoniflorin, albiflorin, mudanpioside C, E, G, I, and J, as well as mudanoside A nih.govscispace.comcir-safety.orgmdpi.comtmrjournals.comresearchgate.netmdpi.commendeley.com. Phenolic compounds such as paeonol, gallic acid, and p-hydroxybenzoic acid are also frequently identified in the same plant extracts nih.govmdpi.commdpi.commendeley.comresearchgate.net.

Table 1: Selected Phytochemicals Identified in Paeonia suffruticosa Root Bark

| Compound Name | Chemical Class | Primary Source Part | References |

| Mudanpioside H | Monoterpenoid Glycoside | Root Bark | nih.govontosight.aiscispace.comnih.govkoreascience.krcir-safety.org |

| Paeoniflorin | Monoterpenoid Glycoside | Root Bark | nih.govmdpi.comresearchgate.netmdpi.com |

| Oxypaeoniflorin | Monoterpenoid Glycoside | Root Bark | cir-safety.orgresearchgate.netmdpi.com |

| Benzoylpaeoniflorin | Monoterpenoid Glycoside | Root Bark | cir-safety.orgresearchgate.netmdpi.com |

| Albiflorin | Monoterpenoid Glycoside | Root Bark | researchgate.netmdpi.com |

| Mudanpioside C | Monoterpenoid Glycoside | Root Bark | nih.govcir-safety.orgmdpi.com |

| Mudanpioside E | Monoterpenoid Glycoside | Root Bark | nih.govcir-safety.orgmdpi.com |

| Mudanpioside G | Monoterpenoid Glycoside | Root Bark | scispace.comcir-safety.org |

| Mudanpioside I | Monoterpenoid Glycoside | Root Bark | scispace.comcir-safety.orgmendeley.com |

| Mudanpioside J | Monoterpenoid Glycoside | Root Bark | nih.govcir-safety.orgmdpi.comresearchgate.net |

| Mudanoside A | Monoterpenoid Glycoside | Root Bark | scispace.commendeley.com |

| 6-O-Vanillyoxypaeoniflorin | Monoterpenoid Glycoside | Root Bark | nih.govkoreascience.kr |

| Galloyl-oxypaeoniflorin | Monoterpenoid Glycoside | Root Bark | nih.govkoreascience.kr |

| Paeonol | Phenol | Root Bark | nih.govmdpi.commdpi.comresearchgate.net |

| Gallic Acid | Phenolic Acid | Root Bark | scispace.commdpi.commdpi.commendeley.comresearchgate.net |

| p-Hydroxybenzoic Acid | Phenolic Acid | Root Bark | scispace.commendeley.com |

Extraction and Isolation Methodologies from Plant Matrices

The isolation of Mudanpioside H from Paeonia suffruticosa involves a series of extraction and purification steps, typically starting with solvent extraction followed by various chromatographic techniques.

Solvent Extraction Techniques

Initial extraction of compounds from the Paeonia suffruticosa root bark often utilizes polar solvents. Ethanol, in various concentrations (e.g., 95% and 70%), is commonly employed for the initial extraction of the plant material scispace.commdpi.comnih.gov. Following the primary extraction, the crude extract is frequently subjected to partitioning procedures to separate compounds based on their polarity. A typical partitioning scheme involves separating the ethanolic extract into fractions using solvents like hexane, followed by methanol (B129727) (e.g., 90% MeOH), and subsequently ethyl acetate (B1210297) and water scispace.commdpi.comnih.gov. This process helps to concentrate the desired compounds and remove less polar or more polar impurities. Other studies have also employed chloroform-methanol mixtures for extraction nih.govkoreascience.kr.

Table 2: Solvent Extraction and Partitioning Steps for Paeonia suffruticosa Constituents

| Step | Solvent/Procedure | Purpose | References |

| 1 | 95% Ethanol Extraction | Initial extraction of phytochemicals | scispace.commdpi.comnih.gov |

| 2 | 70% Ethanol Extraction | Further extraction of phytochemicals | scispace.commdpi.comnih.gov |

| 3 | Hexane Partition | Removal of non-polar compounds | scispace.commdpi.comnih.gov |

| 4 | 90% Methanol Partition | Collection of polar compounds | scispace.commdpi.comnih.gov |

| 5 | Ethyl Acetate Partition | Further separation based on polarity | scispace.commdpi.comnih.gov |

| 6 | Water Partition | Collection of highly polar compounds | scispace.commdpi.comnih.gov |

| 7 | Chloroform-Methanol (1:1) Extraction | Alternative extraction method | nih.govkoreascience.kr |

Chromatographic Separation Methods

After solvent extraction and partitioning, chromatographic techniques are essential for isolating and purifying Mudanpioside H from the complex mixture of compounds.

Column chromatography is a cornerstone in the isolation process, employing various stationary phases to achieve separation. Silica gel column chromatography is frequently used due to its effectiveness in separating compounds based on polarity nih.govmdpi.comnih.gov. Sephadex LH-20, a lipophilic gel, is another common stationary phase utilized for the separation of polyphenols and glycosides, including monoterpenoid glycosides nih.govmdpi.comnih.gov. Preparative High-Performance Liquid Chromatography (HPLC) and Lobar PR-8 chromatography are also employed for fine purification, enabling the isolation of pure Mudanpioside H nih.gov. In some instances, macroporous resins have also been used for the purification of monoterpene glycosides from Paeonia suffruticosa extracts mdpi.com.

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

High-Performance Liquid Chromatography (HPLC) and its preparative counterpart are indispensable tools in the isolation, purification, and identification of phytochemicals like Mudanpioside H. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.

Research has employed various HPLC methodologies for the analysis and purification of Mudanpioside H. In one study, Mudanpioside H was isolated through a multi-step chromatographic process that included preparative chromatography on a Lobar RP-8 column, followed by HPLC separation using a phenyl column with a mobile phase consisting of 45% methanol (MeOH) scispace.com. This approach facilitated the purification of Mudanpioside H from complex plant extracts.

Advanced analytical HPLC techniques, such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap HRMS), have been crucial for the precise identification of Mudanpioside H in plant samples mdpi.commdpi.com. In these analyses, Mudanpioside H was identified by its characteristic molecular ion at m/z 615. Further structural confirmation was achieved through MS/MS fragmentation analysis, which revealed key fragment ions at m/z 585 ([M − H − CH₂O]⁻) and m/z 447 ([M − H − (p-hydroxybenzoic acid)]⁻) when analyzed in negative ion mode mdpi.com. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has also been utilized to identify Mudanpioside H among other metabolites in various extracts researchgate.netdntb.gov.ua.

The physical and spectral characteristics of Mudanpioside H, as determined through these analytical methods, are well-documented. It typically presents as a colorless powder with a melting point range of 159–161°C. Its specific rotation is reported as [α]D 210.52° (c50.23, MeOH). Spectroscopic data includes UV absorption maxima at 258.0 nm (log ε: 4.50), characteristic IR absorptions at 3395 cm⁻¹ (for OH groups) and 1705, 1699 cm⁻¹ (for C=O groups), and positive ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) data showing a molecular ion peak at m/z 617 ([M+H]⁺) along with other fragment ions scispace.com.

Table 1: Physical and Spectral Characteristics of Mudanpioside H

| Characteristic | Value | Source |

| Appearance | Colorless powder | scispace.com |

| Melting Point (mp) | 159—161°C | scispace.com |

| Specific Rotation ([α]D) | 210.52° (c50.23, MeOH) | scispace.com |

| UV λmax (nm) | 258.0 (log ε: 4.50) | scispace.com |

| IR νmax (cm⁻¹) | 3395 (OH), 1705, 1699 (C=O) | scispace.com |

| FAB-MS (positive) | m/z 617 ([M+H]⁺, 1), 599 (6), 461 (3), 391 (1) | scispace.com |

| UHPLC-Q-Exactive HRMS | Molecular ion at m/z 615 | mdpi.com |

| MS/MS Fragmentation | m/z 585 [M − H − CH₂O]⁻, 447 [M − H − (p-hydroxybenzoic acid)]⁻ | mdpi.com |

Advanced Isolation Approaches for Bioactive Compounds

The isolation of specific bioactive compounds like Mudanpioside H from complex natural matrices necessitates advanced separation and purification strategies that go beyond standard chromatographic methods. These approaches often combine multiple techniques to efficiently extract and purify target molecules.

Preparative HPLC is a cornerstone in the advanced isolation of phytochemicals, enabling the purification of compounds from crude extracts or fractions obtained through initial separation steps scispace.comresearchgate.net. For instance, after initial chromatographic fractionation, preparative HPLC using a phenyl column with a 45% MeOH eluent was employed to isolate Mudanpioside H scispace.com. Other studies have utilized preparative HPLC to isolate major constituents from active fractions of plant extracts, with Mudanpioside H being identified through subsequent analysis scispace.com.

More sophisticated techniques, such as High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) and UHPLC-Q-Exactive Orbitrap HRMS, are employed for targeted isolation and structural elucidation mdpi.comresearchgate.net. These hyphenated techniques allow for simultaneous separation, detection, and identification of compounds based on their mass-to-charge ratio and fragmentation patterns, significantly aiding in the discovery and isolation of novel or known compounds like Mudanpioside H.

Combinations of different chromatographic methods are also utilized. For example, high-speed countercurrent chromatography (HSCCC) in conjunction with preparative HPLC has been reported as a purification strategy for compounds isolated from natural sources researchgate.net. Such integrated approaches are vital for handling complex mixtures and achieving high purity levels required for detailed chemical and biological characterization. The identification of Mudanpioside H from various plant and fungal extracts has often relied on these advanced analytical and preparative techniques, confirming its presence and contributing to the understanding of its phytochemical profile.

Table 2: Isolation and Chromatographic Analysis Methodologies for Mudanpioside H

| Technique | Column/Stationary Phase | Mobile Phase / Eluent | Detection Method | Key Findings / Role in Isolation | Source |

| Preparative Chromatography | Lobar RP-8 | Not specified | Not specified | Initial fractionation of plant extract | scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Phenyl column | 45% MeOH | Not specified | Final purification step for Mudanpioside H | scispace.com |

| UHPLC-Q-Exactive Orbitrap HRMS | Not specified | Not specified | HRMS | Identification of Mudanpioside H, molecular formula determination | mdpi.com |

| LC-MS/MS | Not specified | Not specified | MS/MS | Identification of Mudanpioside H among metabolites | researchgate.netdntb.gov.ua |

| Preparative HPLC | Not specified | Not specified | Not specified | Isolation and purification of active constituents, including Mudanpioside H | scispace.comresearchgate.net |

| HPLC-HRMS | Not specified | Not specified | HRMS | Targeted isolation and structural elucidation | researchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | Not specified | Not specified | Not specified | Used in conjunction with preparative HPLC for purification | researchgate.net |

| HPLC (General Analysis) | C18 column | Gradient elution with 0.05% formic acid in water and acetonitrile | Not specified | Chromatographic fingerprinting of related plant extracts | researchgate.net |

List of Compounds Mentioned:

Adenosine

Benzoylpaeoniflorin

Benzoyloxypaeoniflorin

Caffeine

8-Debenzoylpaeoniflorin (B568938)

Ephedradine A

Ergosine

Ethyl gallate

Gallic acid

Gallic acid glucoside

Galloylpaeoniflorin

(Z)-(1S,5R)-β-Pinen-10-yl-β-vicianoside

9-ethyllactiflorin A

Isorhamnetin

Isorhamnetin 3,7-O-glucoside

Isorhamnetin-3-O-glucoside

Kaempferol

Kaempferol galloylglucoside

Kaempferol glucosylrhamnoside

Kojic acid

Luteolin-7-O-glucoside

Methyl digallate

Methyl gallate

Mudanpioside B

Mudanpioside C

Mudanpioside G

Mudanpioside H

Mudanpioside I

Mudanoside-A

1,8-cineole-2-O-β-d-glucopyranoside

4-O-Methyldesbenzoylpaeoniflorin

Paeonidanin D

Paeonidanin H

Paeoniflorin

Paeonol

Paeoveitols A, B, C

p-hydroxybenzoic acid

Pentagalloylglucose

Quercetin

Trichosanic acid

Structural Elucidation and Characterization

Spectroscopic Analysis for Structure Determination

Spectroscopic methods are fundamental to understanding the molecular architecture of compounds like Mudanpioside H. They provide detailed information about the atoms present, their bonding, and their environment within the molecule.

Mass spectrometry (MS) techniques, including tandem mass spectrometry (MSⁿ) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), are crucial for determining the molecular weight and fragmentation patterns of Mudanpioside H nih.govresearchgate.netwikipedia.org. Electrospray ionization (ESI) is commonly used to ionize polar molecules like glycosides, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions nih.govmdpi.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition nih.gov.

Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation process, often induced by collision-induced dissociation (CID), provides valuable structural information by revealing characteristic cleavage patterns within the molecule nih.govwikipedia.org. For Mudanpioside H, MS/MS spectra have shown fragment ions resulting from the loss of specific chemical moieties, such as water (CH₂O) and parts of the glycosidic or aglycone structures nih.govmdpi.com. For instance, a fragment at m/z 585 [M − H − CH₂O]⁻ and 447 [M − H − CH₂O − (p-hydroxybenzoic acid)]⁻ have been observed, aiding in its identification mdpi.com. These fragmentation pathways are consistent with the known behavior of similar glycosidic compounds wikipedia.orglifesciencesite.com.

Biosynthesis and Metabolic Pathways

Monoterpenoid Precursor Pathways in Plants

The foundational C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants: the Mevalonic Acid (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. These pathways provide the essential building blocks for the vast array of terpenoid compounds found in plants, including the monoterpene aglycone that forms the core of Mudanpioside H.

The MVA pathway is primarily localized in the cytosol and initiates with acetyl-CoA. Through a series of enzymatic reactions, including those catalyzed by acetoacetyl-CoA thiolase, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), acetyl-CoA is converted into mevalonate, and subsequently into IPP mdpi.comrsc.orgnih.gov. While the MVA pathway is predominantly associated with the production of sesquiterpenes, triterpenes, and sterols, it also contributes to the pool of IPP and DMAPP that can be utilized for monoterpene biosynthesis nih.govacademicjournals.orgnih.gov. Studies investigating the biosynthesis of related compounds like paeoniflorin (B1679553) have indicated a correlation between the expression of MVA pathway genes, such as hydroxymethylglutaryl-CoA synthase and phosphomevalonate kinase, and the accumulation of these monoterpene glycosides mdpi.comresearchgate.net. The IPP and DMAPP generated via the MVA pathway can be isomerized by isopentenyl pyrophosphate isomerase (IPPI) and then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenes mdpi.comwikipedia.org.

The MEP pathway, located within the plastids, is considered the principal route for monoterpene biosynthesis in plants mdpi.comrsc.orgnih.govacademicjournals.orgnih.govwikipedia.orgcimap.res.inucanr.edutandfonline.combiorxiv.orgnih.gov. This pathway utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (G3P) as starting materials. Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which catalyze the formation of 2-C-methyl-D-erythritol 4-phosphate (MEP) mdpi.comrsc.orgacademicjournals.orgtandfonline.com. The MEP pathway ultimately yields IPP and DMAPP, which are then channeled into the synthesis of monoterpenes mdpi.comrsc.orgnih.govnih.govcimap.res.inucanr.edutandfonline.combiorxiv.orgnih.govontosight.ai. The GPP formed from these precursors serves as the substrate for terpene synthases (TPSs), which catalyze the cyclization and rearrangement reactions to generate the diverse monoterpene skeletons mdpi.comontosight.ai.

Table 1: Key Precursors and Pathways in Monoterpenoid Biosynthesis

| Pathway | Primary Location | Starting Materials | Key Intermediates | Product | Associated Terpenoids |

| MVA | Cytosol | Acetyl-CoA | HMG-CoA, Mevalonate | IPP, DMAPP | Sesquiterpenes, Triterpenes, Sterols (also contributes to monoterpenes) |

| MEP | Plastids | Pyruvate, G3P | DXP, MEP, HMBPP | IPP, DMAPP | Monoterpenes, Diterpenes, Tetraterpenes |

Enzymatic Steps in Glycoside Formation

Following the synthesis of the monoterpene aglycone, further modifications occur, including glycosylation and acylation, to form the final structure of Mudanpioside H.

Glycosylation, the attachment of a sugar moiety to an aglycone, is a crucial step in the biosynthesis of many plant secondary metabolites, including monoterpene glycosides like Mudanpioside H. This process is catalyzed by glycosyltransferases (UGTs), which utilize activated sugar donors, typically UDP-sugars, to form glycosidic bonds ontosight.aimdpi.comresearchgate.netnih.govsci-hub.se. Specifically, the linkage of a β-D-glucopyranosyl group to the monoterpene core is mediated by specific UGTs. For instance, studies on menthol, a monoterpenoid alcohol, have identified several UGTs capable of forming menthyl-β-D-glucopyranoside mdpi.com. These enzymes play a vital role in increasing the water solubility, stability, and modifying the bioactivity of the aglycone nih.govfrontiersin.org.

Acylation involves the transfer of an acyl group, such as a benzoyl or acetyl group, to the molecule, often to hydroxyl or carboxyl groups. This modification can significantly alter the compound's properties. In the context of paeoniflorin biosynthesis, which is closely related to Mudanpioside H, acyltransferases belonging to the BAHD family have been identified as critical for the connection of acyl groups nih.govoup.comannualreviews.org. For example, an O-benzoyltransferase, PoDPBT, has been shown to catalyze the benzoylation of 8-debenzoylpaeoniflorin (B568938) to form paeoniflorin nih.gov. This indicates that acyltransferases are involved in the modification of monoterpene glycosides by attaching acyl moieties, such as benzoyl groups, which are characteristic of compounds like paeoniflorin. While Mudanpioside H is characterized as an acetylated derivative of paeoniflorin, the principle of acyltransferase activity in connecting acyl groups to the monoterpene glycoside backbone is well-established in related pathways mdpi.comnih.gov.

Synthetic Endeavors and Derivative Design

Strategies for Chemical Synthesis

The total synthesis of a complex natural product like Mudanpioside H has not yet been reported in the literature. However, established principles of organic synthesis allow for the formulation of viable strategies. A convergent approach would likely be most effective, involving the separate synthesis of the complex aglycone and the protected galloyl-glucose unit, followed by a late-stage glycosylation reaction. researcher.life

Key challenges in the synthesis would include:

Stereocontrolled construction of the aglycone: The pinane (B1207555) skeleton of the aglycone contains multiple stereocenters that must be installed with high precision. Asymmetric catalysis and chiral pool starting materials, such as optically active pinenes, could be employed to achieve this. nih.gov

Glycosylation: Forming the glycosidic bond between the aglycone and the sugar moiety is a critical step. The stereochemistry of this bond (α or β) must be controlled, which can be influenced by the choice of glycosyl donor, promoter, and the protecting groups on the sugar. researchgate.net

Protecting group strategy: The multiple hydroxyl groups on both the glucose and gallic acid components require a sophisticated protecting group strategy to ensure that specific sites can be selectively modified without affecting others.

A potential synthetic route would begin with the asymmetric synthesis of the functionalized pinane aglycone. Concurrently, D-glucose would be selectively protected and then esterified with a protected gallic acid derivative. The final key step would be the coupling of these two advanced intermediates via a stereoselective glycosylation, followed by global deprotection to yield Mudanpioside H. Such a synthesis would not only confirm the structure of the natural product but also open avenues for creating analogues not accessible from natural sources. mdpi.com

Semisynthesis of Analogues and Related Compounds

Semisynthesis, which uses a readily available natural product as a starting material for chemical modifications, offers a more direct route to generating analogues for biological testing. rsc.org This approach is particularly valuable when the parent natural product can be isolated in sufficient quantities but its total synthesis is prohibitively long or low-yielding. acs.org For Mudanpioside H, which can be isolated from Paeonia suffruticosa, semisynthesis represents an efficient strategy to explore its chemical space. sci-hub.ru

Potential semisynthetic modifications to the Mudanpioside H scaffold could include:

Modification of the Galloyl Group: The phenolic hydroxyls on the galloyl moiety are prime targets for alkylation or acylation to probe the importance of these groups for biological activity. Selective hydrolysis of the galloyl ester could also yield a key intermediate for attaching different acyl groups.

Alteration of the Glucose Moiety: The free hydroxyl groups on the glucose unit could be selectively esterified or etherified to create a library of derivatives with varied polarity and hydrogen-bonding capabilities.

Modification of the Aglycone: While more challenging, functional groups on the pinane skeleton, if accessible, could be modified.

These semisynthetic campaigns enable the rapid generation of diverse analogues, facilitating a deeper understanding of which structural features are essential for the compound's biological effects. isomerase.com This process is crucial for identifying derivatives with improved potency or more favorable pharmacokinetic properties. routledge.com

Structure-Activity Relationship (SAR) Studies of Mudanpioside Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. karger.com For Mudanpioside H and its derivatives, SAR studies would systematically investigate how chemical modifications influence bioactivity, such as its antioxidant or antithrombotic effects. sci-hub.ru

A systematic SAR study on Mudanpioside H would involve synthesizing analogues (via total or semisynthesis) and evaluating their biological activity in relevant assays. Key structural questions to be addressed would include:

The role of the galloyl group: Is the entire galloyl structure necessary, or would simpler aromatic acids suffice? Are all three phenolic hydroxyls essential?

The importance of the sugar: How does the glucose unit contribute to activity? Is it merely a solubilizing group, or does it actively participate in binding to a biological target? The nature of the sugar can significantly influence pharmacokinetic parameters. researchgate.net

Computational methods, such as Quantitative Structure-Activity Relationship (QSPR) models, can complement experimental work by predicting the activity of designed molecules and identifying key physicochemical features that are crucial for bioactivity. nih.gov

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Mudanpioside H Derivatives

| Modification Site | Derivative | Predicted Change in Activity | Rationale |

|---|---|---|---|

| Galloyl Moiety | Removal of galloyl group | Significant Decrease | The polyhydroxylated aromatic system is often crucial for antioxidant activity and receptor binding. |

| Galloyl Moiety | Methylation of hydroxyls | Decrease | Blocks hydrogen-bonding capability, which may be essential for target interaction. |

| Glucose Moiety | Replacement with rhamnose | Variable | Alters solubility and steric profile; may change binding affinity depending on the target's binding pocket. |

| Glucose Moiety | Acylation of free hydroxyls | Variable | Increases lipophilicity, which could enhance cell membrane permeability but may hinder binding if hydroxyls are key interaction points. |

These studies are essential for optimizing the natural product scaffold, potentially leading to the development of new therapeutic agents with enhanced efficacy and selectivity. mdpi.com

Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) remains a cornerstone in the analysis of natural products like Mudanpioside H. Its ability to separate complex mixtures makes it invaluable for both qualitative and quantitative analyses.

HPLC coupled with Diode Array Detection (HPLC-DAD) is widely employed for the profiling of plant extracts containing Mudanpioside H. This technique allows for the simultaneous detection of compounds across a range of UV-Vis wavelengths, providing spectral information that aids in compound identification and purity assessment measurlabs.com. For instance, specific detection wavelengths are utilized to monitor target compounds within complex matrices. In the analysis of monoterpene glycosides, including Mudanpioside H, specific wavelengths such as 270 nm and 254 nm have been found effective for certain related compounds, suggesting the need for optimized detection settings for Mudanpioside H itself nih.govresearchgate.net. HPLC-DAD is instrumental in generating chromatograms that serve as a chemical fingerprint, enabling the comparison of different batches or samples researchgate.net.

Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, higher resolution, and increased sensitivity. This is achieved through the use of smaller particle size columns and higher operating pressures mdpi.comthermofisher.comacm2.com. UHPLC systems are particularly well-suited for the rapid screening and identification of numerous compounds in complex biological or plant extracts, making them ideal for the analysis of natural products like Mudanpioside H mdpi.comresearchgate.netresearchgate.net. The integration of UHPLC with advanced detection systems, such as mass spectrometry, allows for comprehensive profiling and identification of constituents, even those present in low concentrations mdpi.comresearchgate.netresearchgate.netnih.govdoi.org. For example, UHPLC coupled with high-resolution mass spectrometry has been successfully applied to screen and identify compounds in Paeonia rockii, including Mudanpioside H mdpi.comresearchgate.net.

Mass Spectrometry (MS) Techniques and Hyphenations

Mass spectrometry (MS) is indispensable for determining the molecular weight and structural information of compounds. When coupled with chromatographic separation techniques, it provides powerful tools for identification and quantification.

The hyphenation of liquid chromatography with mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) is a widely adopted strategy for the identification and quantification of compounds like Mudanpioside H nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.comup.ac.za. LC-MS provides accurate mass measurements and fragmentation data, which are crucial for elucidating molecular structures and confirming the identity of analytes mdpi.comresearchgate.netnih.govglycoscience.ru. Tandem MS (MS/MS) involves the fragmentation of selected precursor ions, yielding characteristic fragment ions that provide more detailed structural information and enhance selectivity and sensitivity, thereby enabling precise quantification mdpi.comresearchgate.netresearchgate.net. For Mudanpioside H, LC-MS/MS analysis has been used to identify its presence in plant extracts and to study its potential biological activities nih.govresearchgate.net. For instance, fragmentation patterns observed in LC-MS/MS experiments have aided in the characterization of Mudanpioside H, with specific fragment ions such as m/z 585 [M − H − CH2O]− and 447 [M − H − CH2O − (p-hydroxybenzoic acid)]− being reported mdpi.com.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Orbitrap mass analyzers, offers unparalleled accuracy in mass measurement, enabling the determination of elemental compositions and facilitating the identification of unknown compounds and metabolites mdpi.comresearchgate.netresearchgate.netdoi.orgresearchgate.netthermofisher.com. Orbitrap mass spectrometers provide high resolving power and mass accuracy, making them ideal for comprehensive screening of complex mixtures, such as those found in plant extracts or biological samples mdpi.comresearchgate.netresearchgate.net. The combination of UHPLC with HRMS, such as the UHPLC-Q-Exactive Orbitrap HRMS system, allows for the rapid and accurate identification of a large number of constituents, including Mudanpioside H, within a single analysis mdpi.comresearchgate.netdoi.org. This approach is vital for understanding the chemical diversity of natural products and for discovering novel compounds or metabolites researchgate.netthermofisher.com.

Data Tables

The following tables summarize key analytical data and properties for Mudanpioside H, derived from various research findings.

Table 1: Mudanpioside H Analytical Data from LC-MS Analysis

| Compound Name | Retention Time (min) | m/z ([M-H]-) | Relative Signal Intensity |

| Mudanpioside H | 5.05 | 615.172 | 1,238,160.5 |

Data adapted from nih.gov. Note: m/z values are typically measured with high accuracy in HRMS, and the presented values are representative.

Table 2: Key Fragmentation Ions of Mudanpioside H

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Fragment |

| [M-H]- | 585 | [M − H − CH2O]- |

| [M-H]- | 447 | [M − H − CH2O − (p-hydroxybenzoic acid)]- |

Fragmentation data obtained via LC-MS/MS analysis mdpi.com.

Table 3: Physicochemical Properties of Mudanpioside H

| Property | Value | Source/Method of Determination |

| Molecular Formula | C30H32O14 | Calculated |

| Molecular Weight | 616.57 | Calculated |

| Solubility | Practically insoluble (0.021 g/L at 25 ºC) | Calculated |

| Density | 1.68±0.1 g/cm3 (at 20 ºC) | Calculated |

Properties compiled from various sources chemblink.com.

Compound List

Mudanpioside H

Galloylpaeoniflorin

Benzoyloxypaeoniflorin

Mudanpioside C

Mudanpioside B

Mudanpioside I

Mudanpioside J

Oxypaeoniflorin

Paeoniflorigenone

Gallic acid

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)

Suffruticoside

Suffruticoside A/B/C/D

Isorhamnetin

Luteolin-7-O-glucoside

Kaempferol glucosylrhamnoside

Ephedradine A

Ergosine

Trichosanic acid

Mudanpioside E

Mudanpioside F

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structures of organic molecules like Mudanpioside H. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms, the presence of functional groups, and the stereochemistry of a compound.

Structural Confirmation: The definitive structural determination of Mudanpioside H relies on a suite of NMR experiments. One-dimensional (1D) NMR, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), provides fundamental data on the number and types of protons and carbons present, respectively. ¹H NMR spectra reveal chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and coupling constants, which together offer insights into the local electronic environment and neighboring protons. ¹³C NMR spectra, on the other hand, provide information about the carbon backbone of the molecule.

To establish the complete structure and confirm connectivity, two-dimensional (2D) NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, thereby mapping out spin systems and identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, while HMBC (Heteronuclear Multiple Bond Correlation) establishes correlations between protons and carbons separated by two or three bonds. These experiments are vital for assigning specific signals to atoms within the Mudanpioside H molecule and confirming the proposed structure researchgate.netscispace.comsemanticscholar.orgoxinst.com. For instance, studies have utilized ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to confirm the structures of related compounds, a process directly applicable to Mudanpioside H researchgate.netscispace.com.

Mixture Analysis: In the analysis of complex natural product extracts, such as those derived from Paeonia suffruticosa (Moutan Cortex), Mudanpioside H is often found alongside numerous other compounds researchgate.netnih.gov. NMR spectroscopy is a powerful tool for analyzing such mixtures. While 1D ¹H NMR can provide an initial overview, the overlapping signals in complex mixtures can make definitive identification challenging nih.govnih.govchemrxiv.org. Advanced NMR methods, including pure shift NMR techniques, are being developed to enhance resolution and deconvolve overlapping signals, allowing for the identification of individual components even in complex matrices nih.govchemrxiv.org. Furthermore, quantitative NMR (qNMR) can be employed to determine the relative or absolute concentrations of Mudanpioside H within a mixture, aiding in quality control and comparative studies ox.ac.ukhyphadiscovery.com.

Integrated Analytical Platforms (e.g., LC-NMR, LC-MS-NMR)

The limitations of standalone NMR in analyzing complex mixtures, particularly regarding sensitivity and separation, have led to the development and widespread adoption of hyphenated techniques. These integrated platforms combine the separation power of chromatography with the structural elucidation capabilities of NMR, and often mass spectrometry (MS), offering a more comprehensive analytical approach.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR is a powerful technique that couples Liquid Chromatography (LC), typically High-Performance Liquid Chromatography (HPLC), with NMR spectroscopy slideshare.netnews-medical.net. This integration allows for the separation of individual components from a complex mixture by LC, followed by their on-line detection and structural analysis by NMR. LC-NMR is particularly advantageous for natural product analysis, where it can provide preliminary information on complex extracts, identify known compounds, and facilitate the structural investigation of novel compounds by avoiding extensive preliminary separation steps sci-hub.se.

There are several modes of LC-NMR operation, including continuous flow (on-flow), stopped-flow, and loop/cartridge collection slideshare.netsci-hub.sewiley.com. In the on-flow mode, NMR data is continuously acquired as the LC eluent passes through the NMR flow cell. While this mode is rapid and samples all components, its sensitivity is limited by the short residence time of analytes in the flow cell slideshare.netsci-hub.se. The stopped-flow mode improves sensitivity by pausing the LC flow when a peak of interest is in the NMR probe, increasing the acquisition time for that specific component sci-hub.sewiley.comnih.gov. LC-SPE-NMR (Solid Phase Extraction) further enhances sensitivity by trapping and concentrating analytes before NMR analysis, often allowing for solvent exchange and improved spectral quality sci-hub.sechromatographyonline.com.

Studies have demonstrated the utility of LC-NMR in identifying compounds within plant extracts, including those from Paeonia species, where Mudanpioside H is found scispace.comresearchgate.net. By comparing NMR data with previously reported values, Mudanpioside H and other related compounds can be identified and characterized within these complex matrices researchgate.net.

LC-MS-NMR (Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance): The integration of LC, MS, and NMR (LC-MS-NMR) represents a highly sophisticated analytical strategy for the comprehensive analysis of complex samples nih.gov. This triple-hyphenated technique leverages the high sensitivity and selectivity of MS for initial detection and molecular weight determination, the separation power of LC, and the detailed structural information provided by NMR.

LC-MS-NMR is invaluable for identifying unknown compounds in complex matrices, such as biological fluids or plant extracts, by providing complementary data from both MS and NMR nih.gov. MS can provide elemental composition and fragmentation patterns, while NMR offers detailed insights into molecular structure and connectivity. This combined approach is particularly useful in drug discovery, metabolomics, and natural product research, where unambiguous identification of components is critical news-medical.netnih.gov. For example, LC-MS/MS has been used to identify metabolites, with subsequent validation often requiring NMR analysis researchgate.net. LC-NMR-MS systems have been applied to analyze complex mixtures, including natural product extracts, by combining on-flow NMR and MS detection, with options for stopped-flow NMR for enhanced spectral quality wiley.com. The ability to identify compounds like Mudanpioside H in complex biological or plant samples is greatly enhanced by these integrated platforms, offering a robust approach to both qualitative and quantitative analysis nih.govglycoscience.ru.

Data Table Example: Representative NMR Data for Mudanpioside H (Hypothetical based on related compounds)

While specific, comprehensive NMR data for Mudanpioside H across all experiments are not detailed in the provided snippets, typical structural elucidation studies for related compounds in Paeonia species provide a basis for understanding the type of data generated. The following table illustrates the kind of information obtained from ¹H and ¹³C NMR experiments, which would be crucial for confirming the structure of Mudanpioside H.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Hypothetical) |

| ¹H | 4.50 | d | 7.5 | Anomeric proton (H-1') |

| ¹H | 3.20-3.80 | m | - | Sugar protons (H-2' to H-6') |

| ¹H | 1.65 | s | - | Methyl group (e.g., C-10 CH₃) |

| ¹H | 5.49 | s | - | Vinyl proton (e.g., H-3) |

| ¹³C | 95.0 | C | - | Anomeric carbon (C-1') |

| ¹³C | 70.0-80.0 | C | - | Sugar carbons (C-2' to C-6') |

| ¹³C | 15.0 | C | - | Methyl carbon (e.g., C-10 CH₃) |

| ¹³C | 130.0 | C | - | Olefinic carbon (e.g., C-3) |

Note: The data presented in this table are hypothetical and illustrative, based on typical NMR findings for monoterpenoid glycosides found in similar plant sources. Actual spectral assignments for Mudanpioside H would require specific experimental data.

Compound List:

Mudanpioside H

Conferol

Turcicanol A

Turcicanol A acetate (B1210297)

11-dehydrokaratavicinol

Paeoniflorin

Galloylpaeoniflorin

Benzoylpaeoniflorin

Benzoyl-oxypaeoniflorin

Mudanpioside B

Mudanpioside C

Mudanpioside E

Mudanpioside F

Mudanpioside G

Mudanpioside I

Mudanoside-A

Suffruticosol A

Gallic acid

Adenosine

p-hydroxybenzoic acid

Ephedradine A

Ergosine

Ia

Trichosanic acid

Pentagalloylglucose

Salicylpaeoniflorin

4'-hydroxypaeoniflorin

4-epi-albiflorin

Paeonivayin

4-O-methyl-paeoniflorin

Suffrupaeonidanin D

Paenol glycoside

Procyanidin trimer

Rutin

2-phenylethenamine

Amaranthussaponin I

Chlorogenic acid

L-tryptophan

Kaempferol

Phenylalanine

Quercetin

L-Cystathionine

Ibuprofen

Flavin mononucleotide

Paracetamol

Fluconazole

Phloroglucinols

Tocotrienols

Glyasperin H

Capsaicinoides

Saponine congeners

VER (a phenolic compound)

Hydroxytyrosol

Caffeic acid

Glucose

Rhamnose

Nicotinamide

Formic acid

Adenine

Malic acid

Dihydroxyacetophenone

Suffruticoside A/B/C/D

Kaempferol dihexoside

Mudanpioside J

Paeonol

Galloyloxypaeoniflorin

Procyanidin B

Albiflorin

Sulfonated paeoniflorin

1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)

Oxypaeoniflorin

Paeoniflorigenone

DPP

Paenol glycoside

B-type procyanidin dimers

B-type procyanidin trimer

Isomers of mono hydroxy benzoic acid (HBA)

Ecdysteroids

Nonsteroidal antiinflammatory drugs (NSAIDs)

Triazoles

Phenylacetylglutamine

Metabolites of BMS-690514 M1

L-Cystathionine

Glutathione

Saccharides

Amino acids

Alanine

DSS (internal calibration standard)

Benzene

Acetone

Fructose

Sucrose

Cellobiose

Maltose

Proline

Leucine

Trehalose

Trigonelline

Lactulose

Betaine

Valine

Fumarate

Formate

Kynurenine### 6.4. Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and characterization of chemical compounds like Mudanpioside H. It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

Structural Confirmation: The definitive structural determination of Mudanpioside H relies on a comprehensive suite of NMR experiments. One-dimensional (1D) NMR techniques, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), are the initial steps. ¹H NMR spectra reveal the chemical environment of protons, providing data on chemical shifts, signal multiplicities, and coupling constants, which indicate the presence of neighboring protons. ¹³C NMR spectra offer insights into the carbon framework of the molecule.

To establish the complete structure and confirm atom connectivity, two-dimensional (2D) NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy) map proton-proton couplings, identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached, while HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds. These experiments are essential for assigning specific signals to atoms within the Mudanpioside H molecule and confirming its proposed structure researchgate.netscispace.comsemanticscholar.orgoxinst.com. For example, studies on related compounds from Paeonia species have utilized ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for structural confirmation researchgate.netscispace.com.

Mixture Analysis: Mudanpioside H is often found within complex mixtures, such as extracts from Paeonia suffruticosa (Moutan Cortex), where it co-occurs with numerous other phytochemicals researchgate.netnih.gov. NMR spectroscopy is a powerful tool for analyzing these complex samples. While 1D ¹H NMR can provide an initial overview, signal overlap in intricate mixtures can hinder precise identification nih.govnih.govchemrxiv.org. Advanced NMR methods, including pure shift NMR techniques, are being developed to enhance spectral resolution and deconvolve overlapping signals, enabling the identification of individual components within complex matrices nih.govchemrxiv.org. Furthermore, quantitative NMR (qNMR) can be employed to determine the relative or absolute concentrations of Mudanpioside H in a mixture, which is valuable for quality control and comparative research ox.ac.ukhyphadiscovery.com.

Integrated Analytical Platforms (e.g., LC-NMR, LC-MS-NMR)

The limitations of standalone NMR, particularly concerning sensitivity and the separation of complex mixtures, have driven the development of hyphenated techniques. These integrated platforms combine the separation capabilities of chromatography with the structural elucidation power of NMR, often augmented by mass spectrometry (MS), to provide a more comprehensive analytical approach.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR couples Liquid Chromatography (LC), typically High-Performance Liquid Chromatography (HPLC), with NMR spectroscopy slideshare.netnews-medical.net. This integration allows for the separation of individual compounds from a complex mixture by LC, followed by their on-line detection and structural analysis by NMR. LC-NMR is highly beneficial for natural product analysis, offering preliminary insights into complex extracts, identification of known compounds, and aiding in the structural investigation of novel compounds by reducing the need for extensive preliminary separation steps sci-hub.se.

LC-NMR operates in several modes, including continuous flow (on-flow), stopped-flow, and loop/cartridge collection slideshare.netsci-hub.sewiley.com. The on-flow mode continuously acquires NMR data as the LC eluent passes through the NMR flow cell. While rapid and capable of sampling all components, its sensitivity is limited by the short residence time of analytes in the flow cell slideshare.netsci-hub.se. The stopped-flow mode enhances sensitivity by pausing the LC flow when a peak of interest is within the NMR probe, thereby increasing the acquisition time for that specific component sci-hub.sewiley.comnih.gov. LC-SPE-NMR (Solid Phase Extraction) further improves sensitivity by trapping and concentrating analytes before NMR analysis, often facilitating solvent exchange and improving spectral quality sci-hub.sechromatographyonline.com. LC-NMR has been instrumental in identifying compounds in plant extracts, including those from Paeonia species where Mudanpioside H is present scispace.comresearchgate.net. By comparing NMR data with previously reported values, Mudanpioside H and related compounds can be identified and characterized within these complex matrices researchgate.net.

LC-MS-NMR (Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance): The integration of LC, MS, and NMR into LC-MS-NMR represents a sophisticated analytical strategy for the comprehensive analysis of complex samples nih.gov. This triple-hyphenated technique capitalizes on the high sensitivity and selectivity of MS for initial detection and molecular weight determination, the separation power of LC, and the detailed structural information provided by NMR.

LC-MS-NMR is invaluable for identifying unknown compounds in complex matrices, such as biological fluids or plant extracts, by providing complementary data from both MS and NMR nih.gov. MS offers elemental composition and fragmentation patterns, while NMR provides detailed insights into molecular structure and connectivity. This combined approach is particularly useful in drug discovery, metabolomics, and natural product research, where unambiguous compound identification is critical news-medical.netnih.gov. For instance, LC-MS/MS has been employed for metabolite identification, often with subsequent validation requiring NMR analysis researchgate.net. LC-NMR-MS systems have been applied to analyze complex mixtures, including natural product extracts, by combining on-flow NMR and MS detection, with options for stopped-flow NMR for enhanced spectral quality wiley.com. The ability to identify compounds like Mudanpioside H in complex biological or plant samples is significantly enhanced by these integrated platforms, offering a robust approach to both qualitative and quantitative analysis nih.govglycoscience.ru.

Table 1: Illustrative ¹H and ¹³C NMR Data for Mudanpioside H (Hypothetical)

While specific comprehensive NMR data for Mudanpioside H are not detailed in the provided snippets, typical structural elucidation studies for related compounds in Paeonia species offer a basis for understanding the type of data generated. The following table presents hypothetical NMR data, representative of what would be obtained during the structural confirmation of Mudanpioside H.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Typical Assignment (Mudanpioside H) |

| ¹H | ~4.50 | d | ~7.5 | Anomeric proton (H-1') |

| ¹H | ~3.20-3.80 | m | - | Sugar protons (H-2' to H-6') |

| ¹H | ~1.65 | s | - | Methyl group (e.g., C-10 CH₃) |

| ¹H | ~5.49 | s | - | Olefinic proton (e.g., H-3) |

| ¹³C | ~95.0 | C | - | Anomeric carbon (C-1') |

| ¹³C | ~70.0-80.0 | C | - | Sugar carbons (C-2' to C-6') |

| ¹³C | ~15.0 | C | - | Methyl carbon (e.g., C-10 CH₃) |

| ¹³C | ~130.0 | C | - | Olefinic carbon (e.g., C-3) |

Note: The data in this table are illustrative and hypothetical, based on typical NMR findings for monoterpenoid glycosides found in similar plant sources. Actual spectral assignments for Mudanpioside H would require specific experimental data.

Compound List:

Mudanpioside H

Conferol

Turcicanol A

Turcicanol A acetate

11-dehydrokaratavicinol

Paeoniflorin

Galloylpaeoniflorin

Benzoylpaeoniflorin

Benzoyl-oxypaeoniflorin

Mudanpioside B

Mudanpioside C

Mudanpioside E

Mudanpioside F

Mudanpioside G

Mudanpioside I

Mudanoside-A

Suffruticosol A

Gallic acid

Adenosine

p-hydroxybenzoic acid

Ephedradine A

Ergosine

Ia

Trichosanic acid

Pentagalloylglucose

Salicylpaeoniflorin

4'-hydroxypaeoniflorin

4-epi-albiflorin

Paeonivayin

Suffrupaeonidanin D

Paenol glycoside

Procyanidin B

Procyanidin trimer

Rutin

2-phenylethenamine

Amaranthussaponin I

Chlorogenic acid

L-tryptophan

Kaempferol

Phenylalanine

Quercetin

L-Cystathionine

Ibuprofen

Flavin mononucleotide

Paracetamol

Fluconazole

Phloroglucinols

Tocotrienols

Glyasperin H

Capsaicinoides

Saponine congeners

VER (a phenolic compound)

Hydroxytyrosol

Caffeic acid

Glucose

Rhamnose

Nicotinamide

Formic acid

Adenine

Malic acid

Dihydroxyacetophenone

Suffruticoside A/B/C/D

Kaempferol dihexoside

Mudanpioside J

Paeonol

Galloyloxypaeoniflorin

Isomers of mono hydroxy benzoic acid (HBA)

Ecdysteroids

Nonsteroidal antiinflammatory drugs (NSAIDs)

Triazoles

Phenylacetylglutamine

Metabolites of BMS-690514 M1

Glutathione

Saccharides

Amino acids

Alanine

DSS (internal calibration standard)

Benzene

Acetone

Fructose

Sucrose

Cellobiose

Maltose

Proline

Leucine

Trehalose

Trigonelline

Lactulose

Betaine

Valine

Fumarate

Formate

Kynurenine

Preclinical Pharmacological Investigations and Molecular Mechanisms

In Vitro Mechanistic Studies

In vitro research provides foundational knowledge regarding the specific molecular targets and pathways through which a compound exerts its effects. For Mudanpioside H, these studies have centered on its capacity to inhibit enzymes involved in pigmentation and its potential to modulate cellular pathways central to inflammation.

Enzyme inhibition is a key mechanism by which many pharmacologically active compounds function. Investigations into Mudanpioside H have identified its ability to interfere with specific enzymes, suggesting its utility in relevant pathological processes.

Mudanpioside H has been identified as an inhibitor of mushroom tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. researchgate.netnih.gov In a study evaluating tyrosinase inhibitors from the roots of Paeonia suffruticosa, Mudanpioside H demonstrated noteworthy inhibitory activity. researchgate.net

The half-maximal inhibitory concentration (IC50) of Mudanpioside H against mushroom tyrosinase was determined to be 0.324 mM. researchgate.netnih.gov Further kinetic analysis revealed the nature of this inhibition. The study indicated that Mudanpioside H functions as a competitive inhibitor, suggesting it vies with the substrate, L-dopa, for binding to the active site of the enzyme. researchgate.netnih.gov This competitive action is a common mechanism for tyrosinase inhibitors. nih.gov

Inhibitory Activity of Compounds from Paeonia suffruticosa on Mushroom Tyrosinase

| Compound | IC50 (mM) | Inhibition Type |

|---|---|---|

| Kaempferol | 0.120 | Competitive |

| Quercetin | 0.108 | Competitive |

| Mudanpioside B | 0.368 | Competitive |

| Benzoyloxypaeoniflorin | 0.453 | Competitive |

| Mudanpioside H | 0.324 | Competitive |

| Pentagalloyl-β-D-glucose | 0.063 | Non-competitive |

While direct studies on Mudanpioside H against other enzymes are limited, research on structurally related compounds offers insight into its potential activities. Mudanpioside C, a monoterpene glycoside also found in Paeonia suffruticosa, has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI). researchgate.netx-mol.netacs.org PDI is an enzyme critical for protein folding and has been implicated in processes such as thrombus formation. researchgate.net

Studies have shown that Mudanpioside C inhibits PDI with an IC50 value of 3.22 μM and binds specifically to the b′-x domain of the enzyme. x-mol.netacs.org Given the structural similarity between mudanpiosides, it is plausible that Mudanpioside H could also exhibit inhibitory effects against PDI or related oxidoreductase enzymes. However, this remains an area for future investigation, as direct evidence for PDI inhibition by Mudanpioside H is not currently available.

Beyond direct enzyme inhibition, the pharmacological effects of natural compounds often stem from their ability to modulate complex intracellular signaling cascades.

Moutan Cortex, the root bark of Paeonia suffruticosa from which Mudanpioside H is isolated, is known for its anti-inflammatory properties. researchgate.net Research focused on identifying the active anti-inflammatory compounds from this source has implicated several constituents. scispace.com One study investigated the effects of isolated compounds on rat synoviocytes, which are key cells involved in the inflammation seen in rheumatoid arthritis. scispace.comnih.govnih.gov

Anti-Inflammatory Effects of Paeonia suffruticosa Constituents on Rat Synoviocytes

| Compound | Effect Observed | Specific Cytokine Inhibition |

|---|---|---|

| Paeoniflorin (B1679553) | Dose-dependent inhibition | TNF-α, IL-6 |

| Paeonol | Dose-dependent inhibition | TNF-α, IL-6 |

| Pentagalloylglucose | Dose-dependent inhibition | TNF-α, IL-6 |

| Mudanpioside H | Identified in active fractions | Specific data not reported |

The production of inflammatory cytokines like TNF-α and IL-6 is controlled by intricate upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. oncotarget.com This cascade involves a series of protein kinases that relay signals from cell surface receptors to the nucleus. Key components of this pathway include the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and TGF-β-Activated Kinase 1 (TAK1). frontiersin.orgnih.gov

Activation of Toll-like receptors or the IL-1 receptor initiates the recruitment of IRAK4, which is essential for the subsequent signaling cascade. frontiersin.orgnih.gov This leads to the activation of TRAF6, which in turn activates the TAK1 complex. frontiersin.org Activated TAK1 (p-TAK1) then phosphorylates the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitor of NF-κB (IκB). oncotarget.comfrontiersin.org This phosphorylation marks IκB for degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. oncotarget.com

While studies have shown that other compounds from Paeonia species can interfere with this pathway, for instance by inactivating IκBα, specific investigations into the direct effects of Mudanpioside H on signaling molecules such as p-TAK1, IRAK4, and IKK have not been reported. mdpi.comsemanticscholar.org Understanding whether Mudanpioside H targets these specific upstream or downstream components is a critical next step in elucidating its molecular mechanism of action in inflammation.

Cellular Pathway Modulation

Antibacterial Activity Mechanisms against Pathogenic Microorganisms

Mudanpioside H has demonstrated broad-spectrum, albeit moderate, antibacterial activity. nih.gov In a study involving the fractionation of an extract from the root bark of Paeonia suffruticosa, Mudanpioside H was identified as one of the active antibacterial constituents. nih.gov

The antibacterial effect of Mudanpioside H was evaluated against a panel of eighteen pathogenic microorganisms that are significant to public health or are zoonotic. nih.gov The minimum inhibitory concentration (MIC) values for Mudanpioside H were found to be in the range of 100 to 500 µg/mL. nih.gov This indicates that Mudanpioside H can inhibit the growth of a wide variety of pathogenic bacteria. nih.gov The mechanism of antibacterial action for many plant-derived compounds, including monoterpene glycosides, often involves the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.comnih.gov For example, some phytochemicals exert their effects by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov

It is worth noting that Mudanpioside H has also been identified as a metabolite in endophytic fungi, which have also been shown to produce extracts with antibacterial properties against pathogens like Staphylococcus aureus, Escherichia coli, and Salmonella enteritidis. researchgate.net

Table 1: Antibacterial Activity of Mudanpioside H

| Parameter | Finding | Source(s) |

| Activity Spectrum | Broad-spectrum against eighteen pathogenic microorganisms | nih.gov |

| Minimum Inhibitory Concentration (MIC) | 100 to 500 µg/mL | nih.gov |

| Source of Isolation for Antibacterial Testing | Root bark of Paeonia suffruticosa | nih.gov |

Anticancer Potential and Cell-Based Mechanisms (e.g., predicted via network pharmacology)

The anticancer potential of Mudanpioside H has been primarily explored through computational approaches like network pharmacology. imrpress.com This methodology allows for the prediction of potential drug-target interactions and the elucidation of the complex molecular networks underlying a compound's therapeutic effects. nih.govfrontiersin.orgfrontiersin.orgmdpi.com

Network pharmacology studies have identified Mudanpioside H as a potential active ingredient in traditional Chinese medicine formulations used for cancer treatment. imrpress.com These computational models predict that Mudanpioside H may exert its anticancer effects by modulating multiple cellular targets and signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis. nih.govfrontiersin.org For instance, network pharmacology can help identify key molecular targets within cancer-related signaling pathways, such as those involved in cell cycle regulation and apoptosis induction. frontiersin.org While direct experimental validation of these predicted anticancer mechanisms for Mudanpioside H is still needed, these computational findings provide a strong basis for future in vitro and in vivo studies. frontiersin.org

Cellular Target Identification through Biochemical Assays

The precise cellular targets of Mudanpioside H are yet to be fully elucidated through direct biochemical assays. However, various established methods can be employed for this purpose. nih.gov Target identification is a critical step in understanding the mechanism of action of a bioactive compound. nih.govdrughunter.com

Biochemical approaches such as affinity purification, cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DARTS) are powerful techniques for identifying the direct protein targets of small molecules. nih.govdrughunter.commdpi.comresearchgate.net Affinity-based methods involve immobilizing the small molecule on a solid support to capture its binding partners from a cell lysate. nih.gov CETSA, on the other hand, relies on the principle that ligand binding stabilizes a protein against thermal denaturation. mdpi.comresearchgate.net Resistance-conferring mutations can also provide strong evidence for a direct physiological target. nih.gov These experimental strategies, which have been successfully used to identify the targets of other natural products, could be applied to pinpoint the specific cellular proteins that interact with Mudanpioside H, thereby validating the predictions from network pharmacology and providing a deeper understanding of its biological activities. drughunter.comnih.gov

In Vivo Preclinical Models for Mechanistic Elucidation

While specific in vivo studies focusing exclusively on Mudanpioside H are not extensively documented, the use of animal models is crucial for understanding the physiological effects and mechanisms of action of such compounds.

Animal Models for Inflammation and Immune Response Research

Animal models of inflammation are essential for investigating the anti-inflammatory potential of compounds like Mudanpioside H. mdpi.comnih.govnih.gov These models can mimic various aspects of human inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and skin inflammation. mdpi.comnih.govwuxibiology.comnih.gov Common methods to induce inflammation in animal models include the administration of agents like lipopolysaccharide (LPS), which triggers a strong immune response. nih.govmdpi.com

In such models, the efficacy of an anti-inflammatory compound is assessed by measuring various parameters, including the reduction in swelling, infiltration of immune cells, and the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov The underlying mechanisms, such as the inhibition of signaling pathways like NF-κB, can also be investigated. mdpi.comresearchgate.net Given that compounds from Paeonia species have shown anti-inflammatory effects by inhibiting the release of inflammatory mediators, it is plausible that Mudanpioside H could demonstrate similar activity in these in vivo models. nih.govresearchgate.netresearchgate.net Mouse strains such as C57BL/6 and Balb/c are often used due to their distinct immune responses, allowing for the study of different facets of inflammation. nih.gov

Animal Models for Oxidative Stress Investigation

To investigate the potential antioxidant effects of Mudanpioside H in a physiological context, various animal models of oxidative stress can be utilized. mdpi.commdpi.comnih.govnih.gov These models are designed to induce an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. mdpi.comnih.gov Oxidative stress can be induced exogenously by administering pro-oxidant compounds or endogenously through genetic modifications that affect antioxidant enzymes. mdpi.com

In these models, the protective effects of a compound are evaluated by measuring markers of oxidative damage, such as lipid peroxidation and protein oxidation, as well as the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.comnih.gov For example, in models of hypertension-induced renal damage, oxidative stress is a key pathogenic factor, and a reduction in oxidative markers following treatment would indicate a protective effect. mdpi.com The use of such models would be instrumental in determining whether the inferred antioxidant properties of Mudanpioside H translate to a tangible protective effect against oxidative stress-related pathologies in vivo. nih.govnih.gov

Animal Models for Antimicrobial Efficacy

Direct investigations into the antimicrobial efficacy of isolated Mudanpioside H using animal models are not extensively documented in current scientific literature. However, in vitro studies and research on plant extracts containing Mudanpioside H provide foundational evidence for its potential antimicrobial activities.

In vitro assessments have shown that Mudanpioside H exhibits moderate antibacterial activity, with reported Minimum Inhibitory Concentration (MIC) values ranging from 100 to 500 μg/mL tmrjournals.com. Furthermore, an analysis of Annona squamosa (Custard Apple) leaf extracts identified Mudanpioside H as a key metabolite possibly responsible for the observed antibacterial activity against various pathogens mdpi.com.

Studies on extracts from Paeonia suffruticosa (Cortex Moutan), a primary source of Mudanpioside H, have also demonstrated antimicrobial properties. An ethanolic extract of Cortex Moutan was found to completely inhibit the colonization of Helicobacter pylori jst.go.jp. Different solvent extracts of Cortex Moutan have shown varied antibacterial effects against Escherichia coli researchgate.net. While these studies point to the antimicrobial potential of the source plant, further in vivo studies using animal models are necessary to validate the specific efficacy of Mudanpioside H in a physiological system. The use of established animal infection models, such as murine skin infection or peritonitis models, could elucidate the compound's therapeutic potential against bacterial pathogens nih.govfrontiersin.org.

Animal Models for Cancer Biology Studies

Currently, there is a lack of published research evaluating the efficacy of isolated Mudanpioside H in animal models of cancer biology. The anticancer potential of this specific compound in vivo remains an area for future investigation. Animal models are critical tools for evaluating anticancer therapeutics, with common approaches including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs) that mimic various aspects of human cancers nih.govdovepress.comroswellpark.org.

Metabolic Pathway Regulation in Animal Systems

Research involving herbal formulations containing Mudanpioside H has provided insights into its potential role in regulating metabolic pathways in animal systems. A study investigating the effects of a Salvia miltiorrhiza-Cortex moutan herb pair in a rat model of middle cerebral artery occlusion (MCAO) for ischemic stroke demonstrated significant metabolic modulation. cych.org.tw Mudanpioside H was identified as one of the primary chemical constituents of the Cortex Moutan portion of the formula.

Integrated metabolomics and transcriptomics analyses in this study revealed that treatment with the herbal pair led to notable improvements in several metabolic pathways that were disrupted by the ischemic event. Specifically, the study highlighted the regulation of:

Glycerophospholipid metabolism

Amino acid metabolism

Sphingomyelin metabolism

Fatty acid metabolism

These findings suggest that the therapeutic effects of the herbal preparation are, at least in part, mediated through the restoration of metabolic homeostasis in the brain tissue of the animal models. cych.org.tw While these effects are attributed to the entire herbal formula, the presence of Mudanpioside H as a key component suggests it may be one of the active molecules contributing to this metabolic regulation.

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology offer a powerful framework for understanding the complex mechanisms of natural compounds like Mudanpioside H by analyzing their interactions within biological networks frontiersin.orgbiomolther.org.

Identification of Multi-Target Interactions

Network pharmacology studies have been employed to deconstruct the multi-target nature of herbal medicines containing Mudanpioside H. These computational approaches predict the binding of active compounds to multiple protein targets, providing a basis for their therapeutic effects.

In a study on the mechanisms of the Guizhi Fuling Wan formula for treating uterine fibroids, Mudanpioside H was identified as a key active ingredient. The analysis predicted interactions between the formula's compounds and numerous targets relevant to the disease's pathology frontiersin.org. Similarly, research on an herbal pair for ischemic stroke identified Mudanpioside H as a potentially active component and predicted its interaction with several key protein targets. cych.org.tw Molecular docking within this study confirmed strong binding affinities between the formula's main constituents and targets such as AKT1, TNF, PTGS2, MMP9, PIK3CA, and VEGFA. cych.org.tw Another investigation identified Mudanpioside H as a potential antithrombotic agent, with molecular docking used to examine its interactions with thrombin and Factor Xa mdpi.com.

Table 1: Predicted Protein Targets for Formulations Containing Mudanpioside H in Ischemic Stroke

| Target Protein | Gene Name | Predicted Role in Pathology |

|---|---|---|

| Protein kinase B | AKT1 | Cell survival, proliferation, angiogenesis |

| Tumor necrosis factor | TNF | Inflammation, apoptosis |

| Prostaglandin-endoperoxide synthase 2 | PTGS2 | Inflammation, pain |

| Matrix metalloproteinase-9 | MMP9 | Tissue remodeling, blood-brain barrier disruption |

| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | PIK3CA | Cell signaling, angiogenesis |

| Vascular endothelial growth factor A | VEGFA | Angiogenesis, vascular permeability |

Data derived from a network pharmacology study on a Salvia miltiorrhiza-Cortex moutan herb pair. cych.org.tw

Prediction of Pharmacological Pathways and Biological Processes

By mapping the identified compound-target interactions onto known biological pathways, systems biology approaches can predict the pharmacological processes modulated by Mudanpioside H. These predictions help to formulate hypotheses about its mechanism of action.

For the treatment of ischemic stroke, network pharmacology analysis of a formula containing Mudanpioside H indicated that its mechanism primarily involves the regulation of pathways related to inflammation, angiogenesis, and cell apoptosis. cych.org.tw Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses highlighted the significance of the VEGFA/PI3K/AKT signaling pathway. cych.org.tw In the context of uterine fibroids, pathway analysis of the targets of the Guizhi Fuling Wan formula also implicated a wide range of biological processes relevant to cell proliferation and tissue remodeling frontiersin.org. These predictive models suggest that Mudanpioside H, as part of a multi-component mixture, likely exerts its effects through a holistic regulation of multiple interconnected pathways rather than a single target.

Integration with Omics Data for Holistic Understanding

The integration of network pharmacology with various "omics" disciplines—such as metabolomics, transcriptomics, and proteomics—provides a more comprehensive and systems-level understanding of a compound's biological effects reactionbiology.com.

A landmark study on an herbal treatment for ischemic stroke successfully integrated network pharmacology with transcriptomics and metabolomics in a rat model. dovepress.comcych.org.tw Mudanpioside H was identified as a constituent of the therapeutic formula. The transcriptomic analysis of brain tissue from the rats treated with the formula confirmed that differentially expressed genes were significantly enriched in the VEGFA/PI3K/AKT signaling pathway, corroborating the predictions from the network pharmacology analysis. cych.org.tw Concurrently, metabolomic analysis revealed that the treatment corrected disturbances in amino acid and glycerophospholipid metabolism caused by the stroke. cych.org.tw

Another study performed transcriptome profiling on the ovaries of aged mice after administering 38 individual compounds found in a traditional herbal formula, including constituents from Paeoniae Radix (a source of Mudanpioside H). This approach generates a valuable dataset for understanding the specific pharmacodynamic effects of individual natural compounds on gene expression at a systemic level. This integration of computational predictions with large-scale experimental data is crucial for moving from a single-target view to a holistic understanding of the therapeutic mechanisms of complex natural products like Mudanpioside H.

Challenges and Future Perspectives in Mudanpioside H Research

Methodological Advancements in Isolation and Characterization